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Cat. No.: B1372911

Get Quote

Executive Summary

Azetidin-3-yl 4-chloropicolinate (CAS: 1219979-63-1) represents a high-value, bifunctional
heterocyclic scaffold used primarily in the synthesis of advanced pharmaceutical intermediates
and agrochemicals. Structurally, it combines a 4-chloropicolinic acid core—a privileged motif in
auxinic herbicides and metallo-enzyme inhibitors—with an azetidine ring, a rigid, sp3-rich
congener of pyrrolidine that enhances metabolic stability and solubility in drug design.

This guide provides a comprehensive technical analysis of the molecule's physicochemical
properties, a validated synthetic workflow, and a detailed map of its orthogonal reactivity
profiles. It is designed for medicinal chemists and process engineers seeking to utilize this
scaffold for library generation or lead optimization.

Structural Analysis & Physicochemical Properties
Nomenclature and Identification[1]

o |[UPAC Name: Azetidin-3-yl 4-chloropyridine-2-carboxylate[1]
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e CAS Number: 1219979-63-1[1][2]
e Molecular Formula: CoHoCIN202

e Molecular Weight: 212.63 g/mol

Conformational & Electronic Features

The molecule exhibits two distinct electronic domains separated by an ester linkage:

o The Electron-Deficient Pyridine Ring: The 4-chloro substituent activates the pyridine ring
toward Nucleophilic Aromatic Substitution (SnAr), particularly at the C4 position. The nitrogen
atom at C1 and the electron-withdrawing carboxylate at C2 further decrease electron density,
making the C4-Cl bond highly reactive.

e The Strained Azetidine Ring: The 4-membered azetidine ring introduces significant ring strain
(~26 kcal/mol), which influences the basicity of the secondary amine. Unlike flexible chains,
the azetidine ring locks the C3-substituent (the ester oxygen) into a specific vector, reducing
entropic penalties upon binding to biological targets.

Key Physicochemical Parameters (Predicted)
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Parameter Value Significance

Moderate lipophilicity; ideal for
LogP ~0.8-1.2 CNS penetration when
functionalized.

Good membrane permeability

TPSA ~55 Az _
profile (<140 A?).
Highly basic; exists as a
pKa (Azetidine NH) ~9.5-105 cationic salt at physiological
pH.
Weakly basic due to electron-
pKa (Pyridine N) ~2.0-3.0 withdrawing 4-Cl and 2-COOR
groups.
Low flexibility contributes to
Rotatable Bonds 3

high ligand efficiency (LE).

Synthetic Pathways & Experimental Protocols

The synthesis of azetidin-3-yl 4-chloropicolinate typically requires an orthogonal protection
strategy to prevent self-polymerization of the azetidine amine. The most robust route involves
the coupling of 4-chloropicolinic acid with N-Boc-3-hydroxyazetidine, followed by controlled
deprotection.

Retrosynthetic Analysis (Graphviz)

e EDCI, DMAP
e DCM, 0°C to RT TFA / DCM
N-Boc-Azetidin-3-yl or HCl / Dioxane Azetidin-3-yl

4-chloropicolinate 4-chloropicolinate

(Protected Intermediate) (Target)
N-Boc-3-hydroxyazetidine
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Figure 1: Retrosynthetic strategy for azetidin-3-yl 4-chloropicolinate focusing on esterification
and N-deprotection.

Detailed Experimental Protocol

Objective: Synthesis of Azetidin-3-yl 4-chloropicolinate (TFA Salt).

Step 1: Esterification (Coupling)[3]
» Reagents: 4-Chloropicolinic acid (1.0 eq), N-Boc-3-hydroxyazetidine (1.1 eq), EDCI (1.2 eq),
DMAP (0.1 eq).

¢ Solvent: Anhydrous Dichloromethane (DCM).
e Procedure:

o Dissolve 4-chloropicolinic acid (157 mg, 1.0 mmol) and N-Boc-3-hydroxyazetidine (190
mg, 1.1 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

o Cool the reaction mixture to 0°C in an ice bath.

o Add EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (230 mg, 1.2 mmol) followed
by catalytic DMAP (12 mg, 0.1 mmol).

o Allow the mixture to warm to room temperature and stir for 12—16 hours.

o Workup: Dilute with DCM, wash with 1M HCI (to remove unreacted amine/DMAP),
saturated NaHCOs, and brine. Dry over Na2SOa4 and concentrate in vacuo.

o Purification: Flash column chromatography (Hexanes/EtOAc) to yield the N-Boc protected

ester.

Step 2: N-Boc Deprotection

o Reagents: Trifluoroacetic acid (TFA) or 4M HCI in Dioxane.
e Procedure:

o Dissolve the N-Boc intermediate from Step 1 in DCM (2 mL).
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o Add TFA (0.5 mL) dropwise at 0°C.

o Stir at room temperature for 2 hours (monitor by TLC/LCMS for disappearance of starting

material).

o Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with
toluene (3x) to remove excess TFA.

o Product: The residue is the trifluoroacetate salt of azetidin-3-yl 4-chloropicolinate. It can be

used directly in subsequent steps or neutralized with basic resin if the free base is
required (Note: Free base may be unstable; store as salt).

Reactivity Profile & Applications

The utility of this scaffold lies in its orthogonal reactivity. The molecule possesses two distinct

"handles" for diversification, allowing it to serve as a core for library synthesis.

Orthogonal Reactivity Map (Graphviz)

Azetidin-3-yl
4-chloropicolinate

Nucleophiles (R-NH2, R-OH)
Base, Heat

LiOH / NaOH
Deprotection)

cid Chlorides, Aldehydes
(Reductive Amination)

SnAr Reaction Amidation / Alkylation Ester Hydrolysis
(Nucleophilic Aromatic Substitution) (Azetidine Nitrogen) (Cleavage)

4-Amino/Alkoxy N-Functionalized 4-Chloropicolinic Acid
Picolinates Azetidines + 3-Hydroxyazetidine

Click to download full resolution via product page

Figure 2: Reactivity profile showing the three primary modification sites: C4-Chlorine (SnAr),
Azetidine Nitrogen (N-capping), and the Ester Linker.
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Mechanistic Insights[1]

e SrAr at C4 (Pyridine):

o The 4-position of the picolinate core is highly electrophilic. Reaction with primary or
secondary amines (in the presence of base like DIPEA or K2CO3) displaces the chloride to
form 4-aminopicolinates. This is a key pathway for synthesizing herbicides (e.g.,
Florpyrauxifen analogs) and kinase inhibitors.

o Conditions: Polar aprotic solvents (DMF, DMSO) at elevated temperatures (60—-100°C).
e N-Functionalization (Azetidine):
o The secondary amine of the azetidine ring is a potent nucleophile. It readily undergoes:
» Amidation: With acid chlorides or carboxylic acids (coupling reagents).
» Reductive Amination: With aldehydes/ketones and NaBH(OAC)s.
» Urea Formation: With isocyanates.

o Strategic Note: This allows the attachment of "tail* groups to modulate solubility and target
affinity.

o Ester Stability:

o The ester bond is relatively stable under acidic conditions (used during N-Boc
deprotection) but labile under basic aqueous conditions. Care must be taken during SrAr
reactions (which use base) to avoid unintended hydrolysis of the ester. Using non-
nucleophilic bases (e.g., Cs2C0O3) and anhydrous conditions mitigates this risk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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